molecular formula C26H24N2O4 B2530875 N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide CAS No. 1357951-42-8

N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide

Cat. No.: B2530875
CAS No.: 1357951-42-8
M. Wt: 428.488
InChI Key: UQZKUEFHGCICIM-UHFFFAOYSA-N
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Description

N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.488. The purity is usually 95%.
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Scientific Research Applications

Psychoactive and Neurotropic Properties

Research has explored the psychoactive and neurotropic effects of quinoline derivatives, highlighting compounds with structures related to N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide. For instance, studies on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones have revealed specific compounds exhibiting sedative effects and significant anti-amnesic activities, indicating potential for further investigation as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Anticancer Activity

The anticancer potential of quinoline derivatives, closely related to the chemical structure of interest, has been a focal point of several studies. Notably, research on 3-phenylquinolinylchalcone derivatives against non-small cell lung cancers and breast cancers identified compounds with potent antiproliferative activities. These compounds were more active than positive controls in certain cancer cell lines, suggesting their viability as lead compounds for cancer therapy (Tseng et al., 2013). Additionally, other studies on 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-ones have established structure-activity relationships, identifying promising anticancer agents with selective and potent inhibitory activities against specific tumor cell lines (Chen et al., 2011).

Chemical Synthesis and Structural Studies

The chemical synthesis of quinoline derivatives, including those structurally akin to this compound, has been a significant area of exploration. Research endeavors have successfully synthesized various quinoline-based compounds, providing insights into their structural characteristics and potential applications in medicinal chemistry. One study detailed the structural aspects of quinoline derivatives with amide bonds, emphasizing their relevance in forming co-crystals and salts, which could be foundational for developing pharmaceutical agents (Karmakar, Kalita, & Baruah, 2009).

Properties

IUPAC Name

N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-4-32-25-16-23(17-9-12-19(30-2)13-10-17)28-22-14-11-18(15-21(22)25)27-26(29)20-7-5-6-8-24(20)31-3/h5-16H,4H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZKUEFHGCICIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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